3',5'-Difluoro-4-propylbiphenyl
Overview
Description
“4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” is a chemical compound with the molecular formula C22H15F7O and a molecular weight of 428.35 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” consists of a biphenyl core with difluoro and propyl substituents .Physical And Chemical Properties Analysis
The compound “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” has a melting point of 49 °C and is soluble in methanol .Scientific Research Applications
Fluorescent pH Probes
- Application : "3',5'-Difluoro-4-propylbiphenyl" derivatives have been utilized in the synthesis of BODIPY dyes, which are used as fluorescent pH probes. These compounds exhibit large fluorescence enhancement in acidic solutions, making them suitable for monitoring pH changes in various environments (Baruah et al., 2005).
Photovoltaic Cell Efficiency
- Application : Polycyclic aromatic chalcones, including derivatives of "3',5'-Difluoro-4-propylbiphenyl," have been studied for their potential in enhancing photovoltaic cell efficiency. These compounds demonstrate good light-harvesting properties and can be used in dye-sensitized solar cells (DSSCs) as photosensitizers (Al-Otaibi et al., 2020).
Measuring Viscosity in Biological Systems
- Application : A variant of this compound has been used to develop a method for measuring microviscosity in biological systems, such as live cells. This application is vital for understanding the rate of diffusion of reactive oxygen species and other intracellular processes (Kuimova et al., 2008).
Nonlinear Optical Response
- Application : Research into fluorinated terphenyl compounds, similar to "3',5'-Difluoro-4-propylbiphenyl," has revealed their potential for third-order nonlinear optical (NLO) applications. Such studies are crucial for the development of advanced optical materials (Adeel et al., 2021).
Antimycobacterial and Antimicrobial Activities
- Application : Derivatives of "3',5'-Difluoro-4-propylbiphenyl" have been synthesized and tested for antimycobacterial and antimicrobial activities, indicating potential applications in developing new therapeutic agents (Küçükgüzel et al., 2003).
OLED Devices
- Application : The compound's derivatives have been studied for their utility in organic light-emitting diodes (OLEDs), especially in the context of blue-emitting Ir(III) complexes. This research is significant for the advancement of display technologies (Li et al., 2009).
Dielectric Properties of Polyimide Films
- Application : Research involving fluorinated polyimides, including compounds related to "3',5'-Difluoro-4-propylbiphenyl," has focused on their optical and dielectric properties. These materials are relevant in electronics for their high thermal stability and low dielectric constants (Jang et al., 2007).
Neuronal Labeling in Zebrafish
- Application : A derivative of "3',5'-Difluoro-4-propylbiphenyl" has been used to develop NeuO, a fluorescent probe for labeling and imaging live neurons in zebrafish. This application is crucial for studying neuron development and degeneration (Teoh et al., 2015).
Molecular Structure Analysis
- Application : The compound and its derivatives have been the subject of various spectroscopic investigations to understand their molecular structures and behaviors. Such studies are fundamental in the field of chemistry and material science (Govindasamy & Gunasekaran, 2015).
Bonding Trends in f-Element Compounds
- Application : Research involving selenium analogues of "3',5'-Difluoro-4-propylbiphenyl" has helped in understanding the bonding trends and electronic structures in f-element compounds. This is crucial for advanced nuclear fuel cycle separation concepts (Jones et al., 2013).
Coulomb-Explosion Imaging
- Application : A specific bromo and fluoro derivative of "3',5'-Difluoro-4-propylbiphenyl" has been used in Coulomb-explosion imaging, a technique for probing molecular structure and fragmentation dynamics (Slater et al., 2015).
Photophysical Characterization
- Application : The photophysical properties of fluorinated benzene compounds, related to "3',5'-Difluoro-4-propylbiphenyl," have been explored, providing insights into their fluorescence and electronic properties (Krebs & Spanggaard, 2002).
Safety and Hazards
properties
IUPAC Name |
1,3-difluoro-5-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHVNATNGNOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576125 | |
Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137528-87-1 | |
Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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